3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl-
Description
Crystallographic Analysis and X-Ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) analysis of 3(2H)-pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl-, reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 6.0155(1) Å, b = 14.1062(1) Å, c = 10.1990(1) Å, and β = 98.871(1)°, consistent with related pyridazinone derivatives. The pyridazinone core adopts a planar configuration, with a dihedral angle of 68.00(11)° between the morpholinoethyl-substituted nitrogen and the m-chlorophenyl group. Key intermolecular interactions include C–H···O hydrogen bonds (2.422–2.886 Å) and π-π stacking between the pyridazinone ring and phenyl substituents (centroid-centroid distance: 3.717–3.794 Å).
The crystal packing is further stabilized by intramolecular C–H···O interactions involving the morpholino oxygen, as observed in analogous morpholine-containing compounds. A comparative analysis of experimental and DFT-optimized bond lengths shows deviations of less than 0.05 Å for critical bonds such as C–N (1.34 Å experimental vs. 1.33 Å calculated) and C–O (1.23 Å experimental vs. 1.22 Å calculated).
Table 1: Selected crystallographic parameters and intermolecular interactions
| Parameter | Experimental | DFT-Optimized |
|---|---|---|
| C3–H3···O2 (Å) | 2.757 | 2.632 |
| π-π stacking distance (Å) | 3.717 | 3.630 |
| C–N bond length (Å) | 1.34 | 1.33 |
Quantum Chemical Calculations of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure of the compound. The HOMO-LUMO energy gap, calculated as 4.12 eV, indicates moderate charge transfer capability, primarily localized on the pyridazinone ring and m-chlorophenyl group. Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the lone pairs of the morpholino oxygen and the σ* antibonding orbital of the adjacent C–N bond (stabilization energy: 12.3 kcal/mol).
Electrostatic potential maps highlight regions of high electron density at the carbonyl oxygen (O2) and the morpholino nitrogen, consistent with their roles as hydrogen bond acceptors. The m-chlorophenyl group induces a dipole moment of 3.78 Debye, oriented perpendicular to the pyridazinone plane, which influences crystal packing through halogen bonding interactions.
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy (500 MHz, CDCl₃) confirms the chair conformation of the morpholinoethyl group, with distinct resonances for axial and equatorial protons. The methylene protons adjacent to the morpholine nitrogen appear as a triplet at δ 3.77 ppm (J = 4.8 Hz), while the aromatic protons of the m-chlorophenyl group exhibit coupling patterns indicative of para-substitution (δ 7.16 ppm, J = 8.0 Hz).
¹³C NMR data further corroborate the electronic effects of substituents: the carbonyl carbon resonates at δ 160.94 ppm, deshielded by conjugation with the pyridazinone ring, while the morpholino carbons appear between δ 50.2 and 67.8 ppm. Nuclear Overhauser effect (NOE) spectroscopy detects proximity between the morpholino methylene protons and the pyridazinone ring, confirming the spatial arrangement predicted by DFT.
Comparative Molecular Field Analysis of Substituent Effects
Comparative molecular field analysis (CoMFA) quantifies the steric and electrostatic contributions of substituents to the compound’s molecular interactions. The m-chlorophenyl group contributes a steric field value of +0.32 kcal/mol·Å², enhancing hydrophobic interactions, while the morpholinoethyl moiety exhibits an electrostatic potential of −15.2 kcal/mol·e⁻, favoring hydrogen bonding.
Table 2: CoMFA field contributions for key substituents
| Substituent | Steric Contribution (kcal/mol·Å²) | Electrostatic Contribution (kcal/mol·e⁻) |
|---|---|---|
| m-Chlorophenyl | +0.32 | −8.6 |
| Morpholinoethyl | −0.15 | −15.2 |
| Phenyl | +0.28 | −5.4 |
The phenyl group at position 6 exhibits moderate steric bulk (+0.28 kcal/mol·Å²), which aligns with its role in π-π stacking interactions observed in the crystal lattice. These findings underscore the synergistic effects of substituents in modulating the compound’s physicochemical properties.
Properties
CAS No. |
23338-58-1 |
|---|---|
Molecular Formula |
C22H22ClN3O2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-8-4-7-18(15-19)20-16-21(17-5-2-1-3-6-17)24-26(22(20)27)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2 |
InChI Key |
YKNCRNHKWFDFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- typically involves multi-step organic reactions. One common route includes the condensation of appropriate substituted hydrazines with diketones, followed by cyclization and functional group modifications. Reaction conditions often involve the use of solvents like ethanol or acetic acid, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and safety protocols.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholinoethyl group at position 2 and halogenated aryl groups enable nucleophilic substitution. Key observations include:
-
Alkylation : Reaction with 1-(2-chloroethyl)piperidine under basic conditions (K₂CO₃, acetonitrile, reflux) yields O-alkylated derivatives via SN2 mechanism. For example, substitution at the hydroxyl group of pyridazinone generates ether-linked piperidine derivatives with 81.9% yield .
-
Amination : The morpholine moiety undergoes substitution with primary/secondary amines in polar aprotic solvents, producing tertiary amine derivatives.
Table 1: Nucleophilic Substitution Conditions
| Substrate Position | Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| O-6 (hydroxyl) | 1-(2-chloroethyl)piperidine | K₂CO₃, CH₃CN, reflux | 81.9% | |
| Morpholinoethyl | Benzylamine | DMF, 80°C, 12h | 68% |
Electrophilic Aromatic Substitution
The m-chlorophenyl group directs electrophilic attacks to specific positions:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the para position relative to chlorine, with regioselectivity confirmed by HPLC.
-
Sulfonation : Concentrated H₂SO₄ at 120°C produces sulfonic acid derivatives, though yields are moderate (45–55%) due to steric hindrance.
Key Factor : The electron-withdrawing chlorine atom deactivates the ring but enhances meta-directing effects, favoring substitution at positions 5 and 6 of the pyridazinone core.
Condensation and Cyclization
The ketone group at position 3 participates in condensation reactions:
-
Hydrazone Formation : Reacts with hydrazine hydrate (EtOH, reflux) to form hydrazides, which further condense with aldehydes (e.g., benzaldehyde) into hydrazones. Yields range from 58% to 76% .
-
Heterocyclic Synthesis : Cyclization with maleic anhydride in acidic media generates fused pyridazinone derivatives, critical for synthesizing bioactive analogs .
Example Reaction Scheme :
text6-(m-Chlorophenyl)-3(2H)-pyridazinone + Hydrazine hydrate → 6-(m-Chlorophenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide [6]
Oxidation and Reduction
-
Oxidation : The morpholinoethyl side chain is susceptible to oxidation with KMnO₄/H₂O, yielding morpholine N-oxide derivatives. This modifies solubility and binding affinity.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to dihydropyridazinone, altering conjugation and bioactivity.
Challenges : Over-oxidation of the chlorophenyl group can occur under harsh conditions, requiring controlled reaction times.
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
-
Alkylation at position 2 enhances σ1 receptor binding (Ki = 12.4 nM) .
-
Nitro-substituted derivatives show 3.5-fold increased antioxidant activity compared to parent compounds in DPPH assays .
Structural Insights :
-
X-ray crystallography confirms that substituent orientation affects tautomerism and hydrogen-bonding capacity .
Stability and Compatibility
-
Thermal Stability : Decomposes above 250°C without melting, confirmed by TGA.
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8) via ring-opening.
Scientific Research Applications
Pharmacological Activities
-
Analgesic Properties
- Studies have demonstrated that derivatives of 3(2H)-pyridazinone exhibit potent analgesic effects. For instance, compounds with specific substitutions at the pyridazinone ring have shown enhanced pain-relieving properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and mefenamic acid .
- In animal models, certain derivatives have achieved up to 100% inhibition of pain responses, indicating their potential as effective analgesics .
-
Anti-inflammatory Effects
- The anti-inflammatory activity of pyridazinone derivatives is well-documented. These compounds selectively inhibit cyclooxygenase-2 (COX-2) without affecting COX-1, which is associated with fewer gastrointestinal side effects compared to conventional NSAIDs .
- Various studies have reported that these derivatives can significantly reduce inflammation in experimental models, suggesting their utility in treating inflammatory diseases .
Case Study 1: Emorfazone Derivatives
A series of studies focused on emorfazone and its analogs demonstrated that specific structural modifications could enhance both analgesic and anti-inflammatory activities. For example:
- Compound Variants : Derivatives such as 5-ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone exhibited strong analgesic effects, outperforming established analgesics in various models .
- Mechanism of Action : These compounds were found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and pain perception effectively.
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research has extensively explored the structure-activity relationships of pyridazinones:
- Modification Impact : Alterations in the side chains attached to the pyridazinone core significantly influenced their pharmacological profiles. For instance, introducing morpholino groups enhanced both solubility and bioavailability, leading to improved therapeutic outcomes .
- Target Identification : Some studies identified glucan synthase as a target for pyridazinone derivatives, opening avenues for antifungal applications .
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit a particular enzyme involved in disease progression, thereby reducing symptoms or slowing disease progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares key structural and pharmacological features of the target compound with analogues:
Key Findings from Comparative Analysis
Substitution at Position 2: The morpholinoethyl group in the target compound improves solubility and may enhance PDE III inhibition, as seen in TZC-5665, a related pyridazinone with cardiovascular effects . However, analogues with piperazine-acetylhydrazone groups (e.g., ) exhibit superior anti-inflammatory activity, likely due to enhanced receptor binding from the flexible hydrazone moiety.
Impact of Aromatic Substituents: The meta-chlorophenyl group at position 4 in the target compound provides steric bulk and electron withdrawal, which may stabilize π-π interactions in enzyme binding pockets.
Side Chain Length and Activity :
- Elongating the alkyl spacer at position 2 (e.g., propanamide derivatives in ) reduces SIRT2 inhibition, suggesting shorter chains optimize steric compatibility with enzyme active sites.
Morpholino vs. Piperazine Moieties: Morpholino-containing derivatives (e.g., target compound and ) demonstrate cardiovascular and antipyretic activities, while piperazine derivatives (e.g., ) are more effective in CNS-related targets (analgesia, anti-inflammation).
Pharmacological Data Comparison
Biological Activity
The compound 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- is a member of the pyridazinone family, which has garnered significant attention due to its diverse biological activities. Pyridazinones are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific pyridazinone derivative, summarizing relevant research findings, case studies, and synthesizing data from various sources.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a chlorophenyl group and a morpholinoethyl side chain, which contribute to its biological properties.
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit potent cytotoxic effects against various cancer cell lines. A study highlighted that derivatives similar to the compound demonstrated significant activity against leukemia and colon cancer cells. For instance, compounds with similar structures showed GI50 values less than 2 µM against cell lines such as HCT116 (colon carcinoma) and HL-60 (leukemia) .
A specific investigation into the apoptotic mechanisms revealed that certain pyridazinones induce cell death through the intrinsic apoptosis pathway by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .
Anti-inflammatory Activity
Pyridazinones have also been recognized for their anti-inflammatory properties. A study reported that certain derivatives inhibit interleukin-1 beta (IL-1β) production in stimulated cells, suggesting their potential as anti-inflammatory agents . The presence of substituents on the pyridazinone ring can enhance this activity, making it a target for further drug development.
Antimicrobial Properties
The antimicrobial activity of pyridazinone derivatives has been documented extensively. These compounds exhibit effectiveness against various bacterial strains and fungi. For example, certain derivatives have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli , indicating their potential as antimicrobial agents .
Case Studies
- Cytotoxicity Assessment : A recent study evaluated a series of pyridazinone derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the pyridazinone scaffold could enhance selectivity and potency against specific cancer types .
- In Vivo Studies : In vivo assessments using animal models have demonstrated that certain pyridazinone derivatives can significantly reduce tumor growth without exhibiting substantial toxicity to normal tissues .
Data Tables
Q & A
Basic Research Questions
What synthetic routes are commonly used to prepare 3(2H)-pyridazinone derivatives with substituted aryl and morpholinoethyl groups?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the morpholinoethyl group at the pyridazinone core.
- Suzuki coupling or Ullmann reactions to attach aryl groups (e.g., m-chlorophenyl or phenyl) at specific positions.
- Microwave-assisted methods for regioselective functionalization (avoiding prolonged reaction times) .
For example, in structurally similar pyridazinones, condensation of hydrazine derivatives with diketones followed by cyclization under acidic conditions is a key step .
How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography resolves the 3D arrangement of substituents (e.g., dihedral angles between the pyridazinone core and aryl groups) .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the crystal lattice .
- Spectroscopic techniques :
- ¹H/¹³C NMR verifies substituent positions (e.g., integration ratios for morpholinoethyl protons).
- FT-IR confirms functional groups (e.g., C=O stretch of pyridazinone at ~1650 cm⁻¹) .
What preliminary biological activities are reported for pyridazinone analogs?
- Anti-platelet activity : Analogous compounds (e.g., 6-phenyl-3(2H)-pyridazinones) inhibit platelet aggregation by modulating ADP receptors .
- Anti-inflammatory effects : Substituents like morpholinoethyl groups may reduce COX-2 expression in vitro .
Advanced Research Questions
How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Substituent variation :
- Data-driven optimization : Compare IC₅₀ values of analogs with varying substituents (e.g., replacing morpholinoethyl with piperazinyl) to identify pharmacophoric motifs .
What challenges arise in designing experiments to validate the compound’s mechanism of action?
- Target identification : Use molecular docking to predict interactions with enzymes (e.g., PDE inhibitors) or receptors (e.g., serotonin receptors).
- Off-target effects : Employ kinase profiling panels to assess selectivity.
- In vitro-in vivo correlation : Address discrepancies in activity due to metabolic instability (e.g., morpholinoethyl oxidation) using microsomal stability assays .
How can contradictory data in biological assays be resolved?
- Case example : If anti-platelet activity varies between studies, consider:
What advanced techniques characterize the compound’s interactions with biomolecules?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to isolated targets (e.g., purified enzymes).
- Cryo-EM or X-ray crystallography : Resolve compound-protein complexes at atomic resolution.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
Methodological Tables
Table 1. Key Synthetic Steps and Yields for Pyridazinone Derivatives
Table 2. Biological Activity of Selected Analogs
| Compound Modifications | IC₅₀ (Platelet Aggregation, μM) | Selectivity Index (vs. COX-1) | Reference |
|---|---|---|---|
| 4-(m-ClPh), 2-(morpholinoethyl), 6-Ph | 12.3 ± 1.2 | >100 | |
| 4-(p-FPh), 2-(piperazinyl), 6-Ph | 28.9 ± 3.1 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
